molecular formula C26H25NO5 B13980349 Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Cat. No.: B13980349
M. Wt: 431.5 g/mol
InChI Key: KXFQYMQTBPCLJA-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the methoxybenzyl group adds to its unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. For example, the Fmoc group can be introduced using Fmoc-Cl in the presence of a base like triethylamine, while the methoxybenzyl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles like sodium hydride can be used to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted benzyl derivatives, and oxidized products like aldehydes and acids.

Scientific Research Applications

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is widely used in:

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group can participate in various chemical reactions, adding to the versatility of the compound. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-2-(2-hydroxybenzyl)propanoic acid
  • Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
  • Fmoc-®-3-amino-2-(2-nitrobenzyl)propanoic acid

Uniqueness

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased electron density and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1

InChI Key

KXFQYMQTBPCLJA-GOSISDBHSA-N

Isomeric SMILES

COC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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